molecular formula C19H18F2N2O3 B2797681 N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252912-96-1

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2797681
CAS No.: 1252912-96-1
M. Wt: 360.361
InChI Key: FSGFCBHBLSHPGT-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a 4-methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)22-10-12-2-3-14(20)9-17(12)21/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGFCBHBLSHPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluorobenzyl chloride, 4-methoxybenzaldehyde, and pyrrolidine derivatives. The key steps in the synthesis may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 2,4-difluorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through reactions with amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
  • N-(2,4-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylamide

Uniqueness

N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both 2,4-difluorobenzyl and 4-methoxyphenyl groups

Biological Activity

The compound N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18F2N2O3
  • Molecular Weight : 348.35 g/mol

The compound features a pyrrolidine ring substituted with a difluorophenyl group and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. The N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine derivative exhibited an EC50 of 2 nM in apoptosis induction assays, suggesting that modifications to the methoxy and difluorophenyl groups can enhance anticancer efficacy .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. Compounds designed to inhibit COX-2 and 5-LOX pathways have been shown to possess anti-inflammatory properties without the adverse effects typical of NSAIDs . Given the presence of functional groups similar to those found in known anti-inflammatory agents, it is plausible that this compound may exhibit similar activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds with similar structures have favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability .

The proposed mechanism of action involves the modulation of multiple signaling pathways associated with inflammation and cancer cell proliferation. The presence of the oxopyrrolidine moiety is believed to interact with key enzymes involved in these pathways, potentially leading to reduced inflammatory responses and increased apoptosis in malignant cells.

Case Study 1: Anticancer Efficacy

In a study involving various derivatives of pyrrolidine-based compounds, one derivative demonstrated significant cytotoxicity against human breast cancer cell lines. The study reported a dose-dependent response with IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of structurally related compounds in murine models. The results indicated a marked reduction in pro-inflammatory cytokines following treatment with these compounds, suggesting that the target compound may similarly modulate inflammatory responses.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 and 5-LOX pathways
PharmacokineticsFavorable ADME profiles

Structure-Activity Relationship (SAR)

CompoundEC50 (nM)Activity Type
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine2Anticancer
N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamideTBDPotential Anticancer

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